molecular formula C15H9ClN2O2 B8142639 2-[[(2-chloropyridin-3-yl)amino]methylidene]indene-1,3-dione

2-[[(2-chloropyridin-3-yl)amino]methylidene]indene-1,3-dione

Cat. No.: B8142639
M. Wt: 284.69 g/mol
InChI Key: AEBANQZZQGLXQJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with the triazole intermediate.

    Attachment of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common techniques include:

    Batch Processing: Involves carrying out the reactions in a stepwise manner, with purification steps between each stage.

    Continuous Flow Processing: Utilizes a continuous flow reactor to streamline the synthesis, reducing reaction times and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of enzymes involved in disease pathways.

    Molecular Pathways: The compound may interfere with signaling pathways, leading to altered cellular responses. This can result in therapeutic effects, such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide can be compared with other similar compounds, such as:

    4-[3-mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide: Similar structure but with a pyridine moiety instead of quinoline.

    4-[3-mercapto-5-(2-isoquinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide: Contains an isoquinoline group, leading to different chemical properties.

Uniqueness

The presence of the quinoline moiety in 4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide imparts unique chemical properties, such as enhanced stability and potential biological activity, distinguishing it from its analogs.

Properties

IUPAC Name

2-[[(2-chloropyridin-3-yl)amino]methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-15-12(6-3-7-17-15)18-8-11-13(19)9-4-1-2-5-10(9)14(11)20/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBANQZZQGLXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=C(N=CC=C3)Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=C(N=CC=C3)Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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